

Structure-Activity Relationship of 6-Isopropylpyridazin-3(2H)-one Analogs: A Technical Guide

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Compound of Interest

Compound Name: **6-Isopropylpyridazin-3(2H)-one**

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The **6-isopropylpyridazin-3(2H)-one** scaffold is a promising heterocyclic core in medicinal chemistry, demonstrating a wide array of pharmacological activities. Analogs of this structure have been investigated for their potential as vasodilator, anti-inflammatory, and anticancer agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of **6-isopropylpyridazin-3(2H)-one** analogs is significantly influenced by the nature and position of substituents on the pyridazinone ring. While direct and extensive SAR studies on the 6-isopropyl variant are not abundant in publicly available literature, analysis of related 6-substituted analogs provides valuable insights into the key structural determinants of activity.

The substituent at the C6 position of the pyridazinone ring plays a crucial role in modulating the pharmacological profile of these compounds. Studies on various analogs indicate that both alkyl and aryl substitutions at this position can confer significant biological activity. For instance, the presence of a methyl group at the C6 position has been associated with potent inhibitory activity against phosphodiesterase 4 (PDE4), a key enzyme in inflammatory cascades. In

contrast, larger aryl groups at the C6 position have been shown to impart significant vasodilator and anticancer activities.

The steric bulk and electronic properties of the substituent at the C6 position are critical. The isopropyl group, with its moderate bulk and electron-donating nature, is expected to influence the binding affinity and selectivity of the analogs for their biological targets. It is hypothesized that the isopropyl group may provide a favorable hydrophobic interaction within the binding pocket of target enzymes, such as phosphodiesterases or cyclooxygenases, potentially enhancing potency.

Substitutions at the N2 position of the pyridazinone ring are also critical for modulating the potency and selectivity of these compounds. The introduction of various alkyl, aryl, and heterocyclic moieties at this position has been shown to significantly impact the anti-inflammatory, analgesic, and anticancer activities of pyridazinone derivatives.

Quantitative Biological Data

The following tables summarize the quantitative biological data for a selection of 6-substituted pyridazin-3(2H)-one analogs, providing a comparative overview of their potency.

Table 1: Vasodilator Activity of 6-Substituted Pyridazin-3(2H)-one Analogs

Compound	R (at C6)	EC50 (μM)	Reference
1	Phenyl	0.339	[1]
2	4-Methoxyphenyl	1.204	[1]
3	Phenyl (acid analog)	0.339	[1]
4	Phenyl (ester analog)	1.225	[1]
Hydralazine	(Reference)	18.210	[1]

Table 2: Anti-inflammatory Activity (COX-2 Inhibition) of 6-Substituted Pyridazin-3(2H)-one Analogs

Compound	R (at C6)	R' (at N2)	COX-2 IC ₅₀ (nM)	Selectivity Index (COX-1/COX-2)	Reference
5a	Pyridazinone-based	Diarylurea	0.77 (μM)	16.70	[2]
5f	Pyridazinone-based	Diarylurea	1.89 (μM)	13.38	[2]
9a	Pyridazine-based	-	15.50	21.29	[3]
9b	Pyridazine-based	-	17.50	15.71	[3]
12	Pyridazine-based	-	17.10	17.25	[3]
16b	Pyridazine-based	-	16.90	18.63	[3]
17	Pyridazine-based	-	17.70	16.10	[3]
Celecoxib	(Reference)	-	17.79	17.98	[3]

Table 3: Anticancer Activity of 6-Substituted Pyridazin-3(2H)-one Analogs

Compound	R (at C6)	Cell Line	GI50 (μM)	Reference
10h	Diarylurea-based	Staphylococcus aureus (antibacterial)	16 (μg/mL)	[4]
8g	Diarylurea-based	Candida albicans (antifungal)	16 (μg/mL)	[4]
IX(a-c)	Pyridazinone-based	S. aureus and MRSA	0.5-128 (μg/mL)	[4]
IX(a-c)	Pyridazinone-based	VEGFR-2 (inhibitory)	60.70-1800 (nM)	[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays used in the evaluation of the biological activities of **6-isopropylpyridazin-3(2H)-one** analogs and related derivatives.

Vasodilator Activity Assay (Isolated Rat Aortic Rings)

Objective: To evaluate the vasorelaxant effect of the test compounds on isolated arterial rings.
[\[5\]](#)[\[6\]](#)[\[7\]](#)

Procedure:

- **Tissue Preparation:** Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width.
- **Mounting:** The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a mixture of 95% O₂ and 5% CO₂.
- **Equilibration and Contraction:** The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 μM) or potassium chloride (KCl, 80 mM).

- Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.
- Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated by non-linear regression analysis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of the test compounds on COX-1 and COX-2 enzymes.[\[2\]](#)[\[3\]](#)[\[8\]](#)[\[9\]](#)

Procedure:

- Enzyme and Substrate Preparation: Purified ovine or human COX-1 and COX-2 enzymes and a solution of arachidonic acid (substrate) are prepared.
- Reaction Mixture: In a 96-well plate, a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the respective COX enzyme is prepared.
- Compound Incubation: Various concentrations of the test compounds (dissolved in DMSO) are added to the wells and pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.
- Reaction Initiation and Termination: The enzymatic reaction is initiated by adding arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated.
- Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric or fluorometric method, such as an enzyme immunoassay (EIA).
- Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.[\[4\]](#)[\[10\]](#)[\[11\]](#)

Procedure:

- Cell Seeding: Cancer cells (e.g., MCF-7, A2780, NCI-H460) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
- MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
- Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curve.

Signaling Pathway Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by **6-isopropylpyridazin-3(2H)-one** analogs.

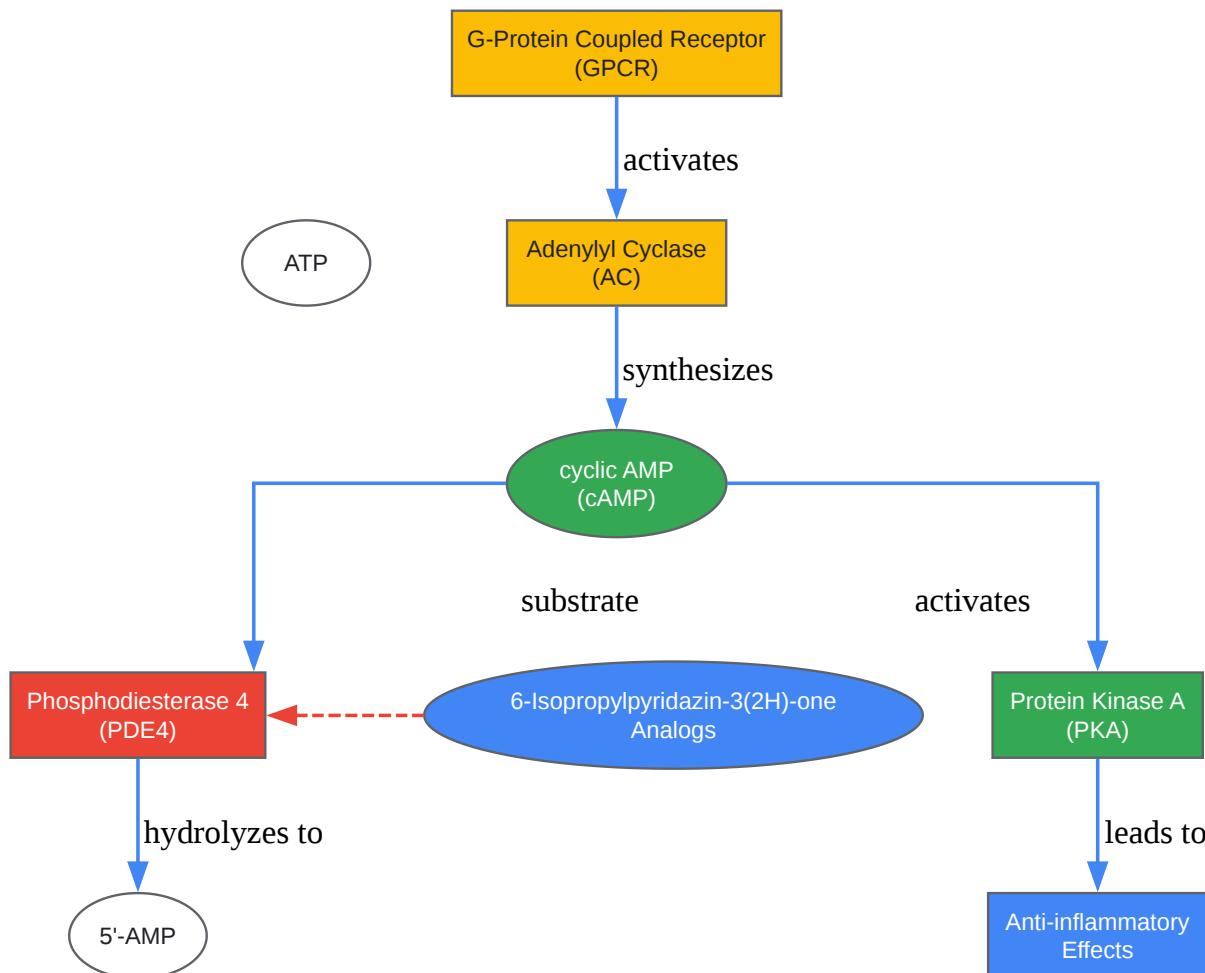
Cyclooxygenase-2 (COX-2) Signaling Pathway



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Caption: Inhibition of the COX-2 signaling pathway by **6-isopropylpyridazin-3(2H)-one** analogs.

Phosphodiesterase 4 (PDE4) Signaling Pathway

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Caption: Inhibition of the PDE4 signaling pathway by **6-isopropylpyridazin-3(2H)-one** analogs.

Conclusion

The **6-isopropylpyridazin-3(2H)-one** core represents a versatile scaffold for the development of novel therapeutic agents with a range of biological activities. The structure-activity relationship studies, although not exhaustive for the 6-isopropyl substitution specifically, suggest that modifications at the C6 and N2 positions of the pyridazinone ring are key to modulating potency and selectivity. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field, facilitating the design and

evaluation of new analogs. The visualization of the COX-2 and PDE4 signaling pathways provides a clear framework for understanding the potential mechanisms of action of these compounds. Further investigation into the synthesis and biological evaluation of a focused library of **6-isopropylpyridazin-3(2H)-one** analogs is warranted to fully elucidate the therapeutic potential of this promising chemical class.

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